
Spectroscopic Profile of (E)-2-
Bromobenzaldoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromobenzaldoxime

Cat. No.: B1276659 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-2-
Bromobenzaldoxime, a halogenated aromatic oxime of interest in synthetic chemistry and

drug discovery. The document details available experimental data for its characterization by

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). Detailed experimental protocols for its synthesis and spectroscopic

analysis are also provided to aid in reproducibility and further investigation.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for (E)-2-
Bromobenzaldoxime. Where direct experimental data for the target molecule is not available,

data for structurally related compounds are provided for comparative purposes to predict the

expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of 2-Bromobenzaldoxime
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.70 s 1H N-OH

8.32 s 1H CH=N

7.79-7.81 q 1H Ar-H

7.68 d, J = 7.5 Hz 1H Ar-H

7.42 t, J = 7.5 Hz 1H Ar-H

7.33-7.36 m 1H Ar-H

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectral Data of (E)-2-Chlorobenzaldehyde Oxime (for comparison)

Chemical Shift (δ) ppm Assignment

147 C=N

133 Ar-C

130 Ar-C

129 Ar-C

127 Ar-C

126 Ar-C

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz[1]

Note: Specific experimental ¹³C NMR data for 2-Bromobenzaldoxime was not found in the

reviewed literature. The data for the chloro-analogue is presented for estimation of chemical

shifts.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Aromatic Oximes
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Wavenumber
(cm⁻¹)

Functional Group Vibrational Mode Expected Intensity

~3300-3100 O-H Stretching Broad, Medium

~3100-3000 C-H (Aromatic) Stretching Medium to Weak

~1640 C=N Stretching Medium

~1600-1450 C=C (Aromatic) Stretching Medium to Strong

~1050 C-Br Stretching Medium to Strong

~950 N-O Stretching Medium

Note: Predicted values based on typical vibrational frequencies of functional groups in similar

molecules.

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 2-Bromobenzaldoxime

m/z Proposed Fragment Ion Notes

200/202 [C₇H₆BrNO]⁺˙

Molecular ion peak (M⁺˙) with

characteristic bromine isotopic

pattern (¹⁹Br/⁸¹Br ≈ 1:1).

183/185 [C₇H₅BrO]⁺ Loss of NH.

121 [C₇H₆NO]⁺ Loss of Br radical.

104 [C₇H₆N]⁺ Loss of Br and OH radicals.

77 [C₆H₅]⁺ Phenyl cation.

Note: The fragmentation pattern is predicted based on the structure of 2-Bromobenzaldoxime
and common fragmentation pathways of aromatic compounds.

Experimental Protocols
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Synthesis of (E)-2-Bromobenzaldehyde Oxime
A documented procedure for the synthesis of (E)-2-Bromobenzaldehyde oxime is as follows:

Reaction Setup: In a suitable reaction vessel, combine 2-bromobenzaldehyde (1.0 mmol,

184 mg), 50% aqueous hydroxylamine (3.0 mmol, 0.18 ml), and hydrated zinc chloride (0.2

mmol).

Reaction Conditions: Heat the mixture at 373 K (100 °C) for 30 minutes.

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography

(TLC) using a mobile phase of ethyl acetate/n-hexane (1:3 v/v).

Purification: Upon completion, the product is purified by column chromatography on silica

gel, eluting with an ethyl acetate/n-hexane (1:4 v/v) mixture.

Crystallization: Colorless crystals of (E)-2-Bromobenzaldehyde oxime can be obtained by

recrystallization from ethyl acetate. The reported melting point is 363 K (90 °C) with a yield of

90%.

Spectroscopic Analysis
A general workflow for the spectroscopic characterization of the synthesized 2-
Bromobenzaldoxime is outlined below.
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General Workflow for Spectroscopic Analysis
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Spectroscopic Characterization
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Workflow for Synthesis and Spectroscopic Analysis.

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Bromobenzaldoxime in

a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

¹H NMR Acquisition: Use a standard pulse program with a sufficient number of scans to

obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of

scans and a longer relaxation delay may be necessary compared to the ¹H NMR experiment.
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Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the

solid with dry potassium bromide and pressing it into a thin disk. Alternatively, for an

Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid directly

on the ATR crystal.

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR)

spectrometer.

Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. Acquire a

background spectrum first and then the sample spectrum.

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct

infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography

(LC-MS).

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the

molecular ion and expected fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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